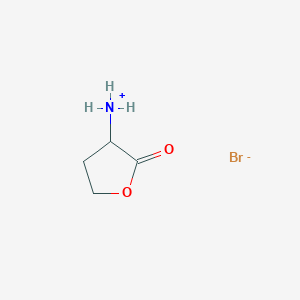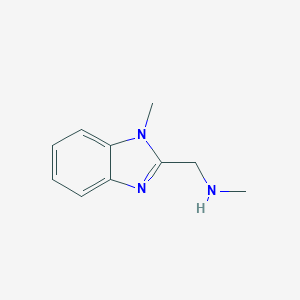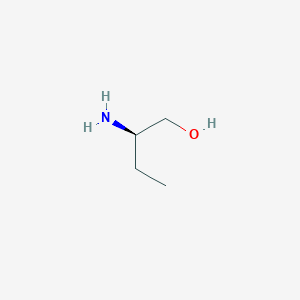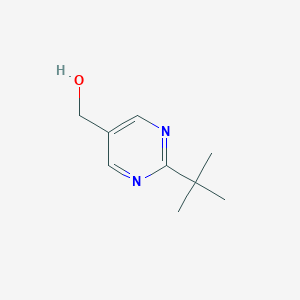
(2-Tert-butylpyrimidin-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis of 2-t-butyl-5-hydroxypyrimidine
The synthesis of 2-t-butyl-5-hydroxypyrimidine, also known as (2-Tert-butylpyrimidin-5-yl)methanol, has been explored through the hydrolysis of 2-t-butyl-5-halopyrimidines. Specifically, the reaction involves the use of sodium methoxide in methanol to yield the desired hydroxypyrimidine compound. The process is noted for its efficiency in reducing the formation of the side reaction product, 2-t-butylpyrimidine, particularly when using the bromo derivative and with the addition of catalytic amounts of elemental sulfur .
Molecular Structure Analysis
While the provided data does not include direct information on the molecular structure analysis of (2-Tert-butylpyrimidin-5-yl)methanol, the synthesis process suggests that the compound possesses a pyrimidine ring with a tert-butyl group at the 2-position and a hydroxymethyl group at the 5-position. The presence of the tert-butyl group is likely to influence the steric properties of the molecule, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
The abstracts provided do not detail the chemical reactions specific to (2-Tert-butylpyrimidin-5-yl)methanol. However, the electrochemical oxidation of a related compound, 2,6-di-tert-butyl-4-methylphenol, in methanol containing sodium methoxide, results in various oxidized products. This suggests that under electrochemical conditions, compounds with tert-butyl groups can undergo oxidation leading to a variety of products, which may also be applicable to the oxidation behavior of (2-Tert-butylpyrimidin-5-yl)methanol .
Physical and Chemical Properties Analysis
Relevant Case Studies
No specific case studies are mentioned in the provided abstracts. However, the synthesis method described for (2-Tert-butylpyrimidin-5-yl)methanol could serve as a case study for the efficient production of halogenated pyrimidine derivatives with minimal side products . Additionally, the electrochemical oxidation study of a related compound provides insight into the potential reactivity of tert-butyl-substituted compounds under oxidative conditions, which could be relevant for future studies on (2-Tert-butylpyrimidin-5-yl)methanol .
科学的研究の応用
1. Hydrogen Bonding and Solution Behavior
(2-Tert-butylpyrimidin-5-yl)methanol's structural characteristics make it relevant in the study of hydrogen bonding in binary mixtures. Marczak, Heintz, and Bucek (2004) conducted calorimetric investigations of hydrogen bonding in binary mixtures containing pyridine and its methyl-substituted derivatives, which can relate to the pyrimidine structure of (2-Tert-butylpyrimidin-5-yl)methanol. Their findings highlighted the importance of hydrogen bonding in understanding the solution behavior of such compounds Marczak, Heintz, & Bucek, 2004.
2. Intramolecular and Intermolecular Interactions
The compound’s potential for intramolecular and intermolecular interactions, including hydrogen bonding and solvent-driven rotamerization, has been noted in similar compounds. Lomas (2001) discussed the solvent-driven rotamerization in 3,4-(ethylenedioxy)-2-thienyldi(tert-alkyl)methanols, indicating the delicate balance between intra- and intermolecular forces that could be relevant to (2-Tert-butylpyrimidin-5-yl)methanol Lomas, 2001.
3. Catalysis and Chemical Synthesis
(2-Tert-butylpyrimidin-5-yl)methanol might be implicated in catalytic processes or chemical syntheses, similar to its structural analogs. For instance, Kundu, Brennessel, and Jones (2011) studied C–N bond activation of tert-butyl isocyanide, suggesting potential catalytic or synthetic applications for (2-Tert-butylpyrimidin-5-yl)methanol in forming metal-cyanide bonds or related reactions Kundu, Brennessel, & Jones, 2011.
4. Supramolecular Assembly
The structural features of (2-Tert-butylpyrimidin-5-yl)methanol could make it suitable for constructing supramolecular arrays, as seen in related pyrimidine compounds. Balaban, Goddard, Linke-Schaetzel, and Lehn (2003) found that 2-aminopyrimidin-5-yl ligands are good candidates for creating supramolecular porphyrin arrays, hinting at similar potential applications for (2-Tert-butylpyrimidin-5-yl)methanol in light-harvesting or other supramolecular assemblies Balaban, Goddard, Linke-Schaetzel, & Lehn, 2003.
5. Pharmaceutical Implications
While direct pharmaceutical applications of (2-Tert-butylpyrimidin-5-yl)methanol are not evident, its structural analogs have been explored in medicinal chemistry, indicating potential relevance. For instance, Zinchenko, Muzychka, Biletskiy, and Smolii (2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, suggesting that compounds with a pyrimidine moiety, similar to (2-Tert-butylpyrimidin-5-yl)methanol, could be of interest in the synthesis of biologically active compounds Zinchenko, Muzychka, Biletskiy, & Smolii, 2018.
特性
IUPAC Name |
(2-tert-butylpyrimidin-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)8-10-4-7(6-12)5-11-8/h4-5,12H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHBRWIYJRVZCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Tert-butylpyrimidin-5-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

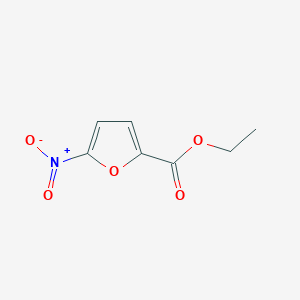
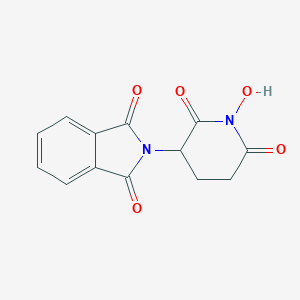
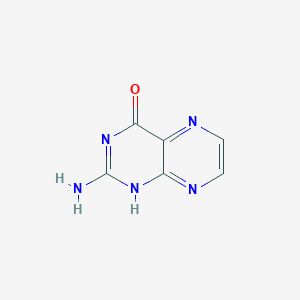
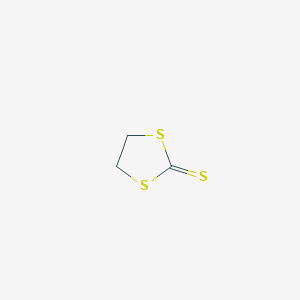

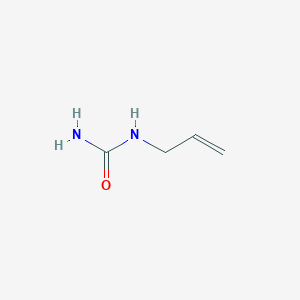
![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)
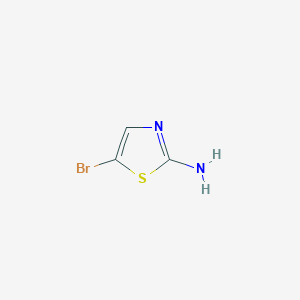
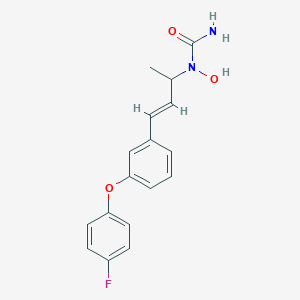
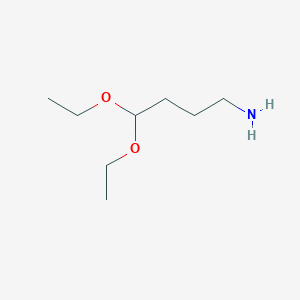
![4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B145684.png)
